N-[2-(1H-indol-3-ylsulfanyl)phenyl]-4-methoxybenzamide
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Overview
Description
N-[2-(1H-indol-3-ylsulfanyl)phenyl]-4-methoxybenzamide is a complex organic compound that features an indole moiety, a phenyl group, and a methoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-ylsulfanyl)phenyl]-4-methoxybenzamide can be achieved through a multi-step process. One common method involves the Fischer indole synthesis, followed by N-alkylation. The Fischer indole synthesis is a robust and high-yielding process that involves the reaction of aryl hydrazines with ketones under acidic conditions to form indoles . The subsequent N-alkylation step involves the reaction of the indole with an alkyl halide in the presence of a base, such as sodium carbonate, to form the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reactions, making the process more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-ylsulfanyl)phenyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form indoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxindole derivatives, indoline derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(1H-indol-3-ylsulfanyl)phenyl]-4-methoxybenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-ylsulfanyl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with various biological targets through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides: These compounds also feature an indole moiety and have similar biological activities.
Ethyl acetoacetate: While structurally different, it shares some reactivity patterns with N-[2-(1H-indol-3-ylsulfanyl)phenyl]-4-methoxybenzamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18N2O2S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-ylsulfanyl)phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H18N2O2S/c1-26-16-12-10-15(11-13-16)22(25)24-19-8-4-5-9-20(19)27-21-14-23-18-7-3-2-6-17(18)21/h2-14,23H,1H3,(H,24,25) |
InChI Key |
APSGAEUQMLEKNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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